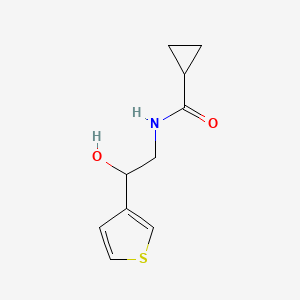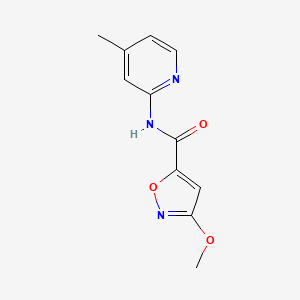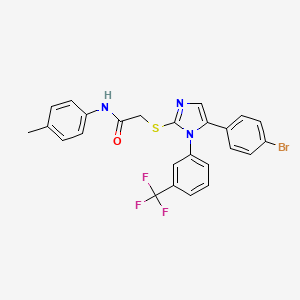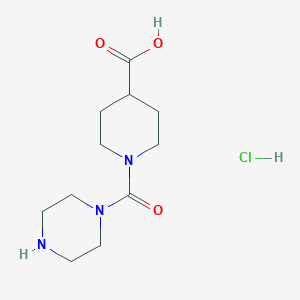![molecular formula C15H19N5O2 B2988054 6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879467-34-2](/img/structure/B2988054.png)
6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
カタログ番号 B2988054
CAS番号:
879467-34-2
分子量: 301.35
InChIキー: JLFHMJRESJBSOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CYM-5442, is a small molecule that has been studied for its potential use in various scientific research applications. This compound belongs to the class of purine analogues and has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
Heterocyclic Chemistry and Synthesis Techniques
- Research by Gulevskaya et al. (2003) introduced new heterocyclizations based on SNH-methodology, highlighting the formation of imidazole rings and the unexpected production of heterocyclic analogues of dibenzo[a,o]pycene using cyclohexylamine. This study opens up possibilities for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Gulevskaya et al., 2003).
Synthesis of Tetrahydroacridines
- Khaligh (2017) reported on the use of microwave irradiation and Brönsted acidic ionic liquids for synthesizing tetrahydroacridine derivatives, demonstrating an efficient method for creating aromatic heterocycles. This synthesis method could have implications for developing compounds with pharmaceutical relevance (Khaligh, 2017).
Crystallography and Structural Analysis
- Shivachev et al. (2005) explored the dimorphism in 3'-aminocyclohexanespiro-5'-hydantoin, revealing insights into the crystal structures and packing of molecules, which could be valuable for understanding the material properties and designing new compounds with specific crystalline characteristics (Shivachev et al., 2005).
Quantum Descriptors and Molecular Docking Studies
- Mary et al. (2020) conducted a comprehensive study on the conformational analysis and quantum descriptors of bifonazole derivatives, providing insights into their inhibitory activity against various receptors. This research demonstrates the potential of these compounds in drug design and development, especially for targeting specific biological pathways (Mary et al., 2020).
特性
IUPAC Name |
6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-8-19-11-12(18(2)15(22)17-13(11)21)16-14(19)20(9)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHMJRESJBSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


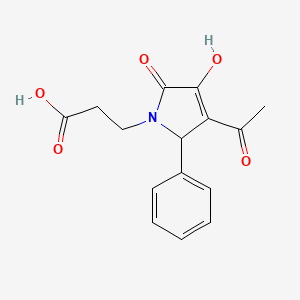

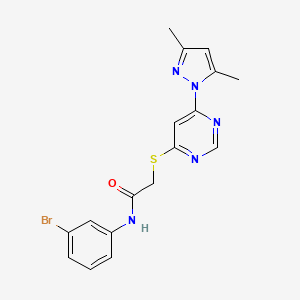

![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)

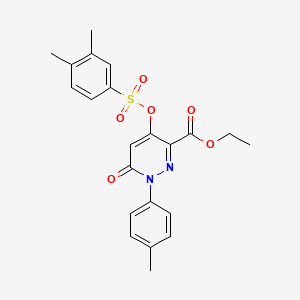

![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)
